

MK-6892: A Technical Guide to its Potential Therapeutic Applications

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Compound of Interest

Compound Name: MK-6892

Cat. No.: B609098

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Abstract

MK-6892 is a potent and selective full agonist of the G protein-coupled receptor 109A (GPR109A), also known as the high-affinity nicotinic acid receptor. Developed as a potential therapeutic agent for dyslipidemia, **MK-6892** demonstrated significant efficacy in preclinical models by reducing plasma free fatty acid (FFA) levels. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with **MK-6892**, offering valuable insights for researchers and professionals in drug development. While the clinical development of **MK-6892** appears to have been discontinued, the information presented herein serves as a valuable case study for GPR109A-targeted drug discovery and highlights the complexities of translating preclinical efficacy to clinical outcomes in the management of metabolic and inflammatory diseases.

Introduction

Dyslipidemia, characterized by abnormal levels of lipids in the bloodstream, is a major risk factor for the development of atherosclerotic cardiovascular disease.[1][2] For decades, nicotinic acid (niacin) has been utilized as a therapeutic agent to manage dyslipidemia, primarily through its interaction with the GPR109A receptor.[3] Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction of lipolysis and plasma FFA

concentrations.[4] However, the clinical utility of niacin is often limited by a prominent side effect of cutaneous flushing, which is also mediated by GPR109A activation.[3]

MK-6892 emerged from drug discovery efforts aimed at identifying novel GPR109A agonists with an improved therapeutic window, specifically seeking to retain the beneficial FFA-lowering effects while minimizing the flushing response.[5] This document details the preclinical data and methodologies used to characterize **MK-6892**, providing a technical foundation for understanding its mechanism of action and potential therapeutic applications.

Core Data Presentation

The preclinical development of **MK-6892** generated key quantitative data that established its potency and selectivity as a GPR109A agonist. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of MK-6892

Parameter	Species	Value	Reference
Ki	Human	4 nM	[5]
GTPyS EC50	Human	16 nM	[5]

- **Ki (Inhibition Constant):** A measure of the binding affinity of **MK-6892** to the human GPR109A receptor. A lower Ki value indicates a higher binding affinity.
- **GTPyS EC50 (Half-maximal Effective Concentration):** The concentration of **MK-6892** that elicits 50% of the maximal response in a GTPyS binding assay, indicating its functional potency as an agonist.

Table 2: Preclinical In Vivo Efficacy of MK-6892

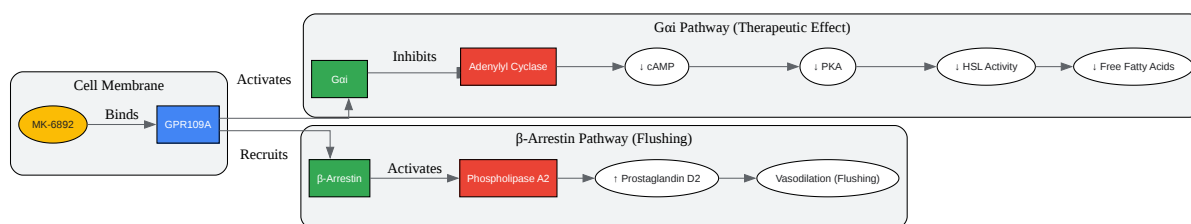
Species	Dosing	Effect on Plasma FFA	Reference
Mouse	Oral	Significant reduction	[6]
Rat	Not Specified	FFA reduction with a superior therapeutic window over niacin (less vasodilation)	[5]
Dog	Not Specified	FFA reduction with a superior therapeutic window over niacin (less vasodilation)	[5]

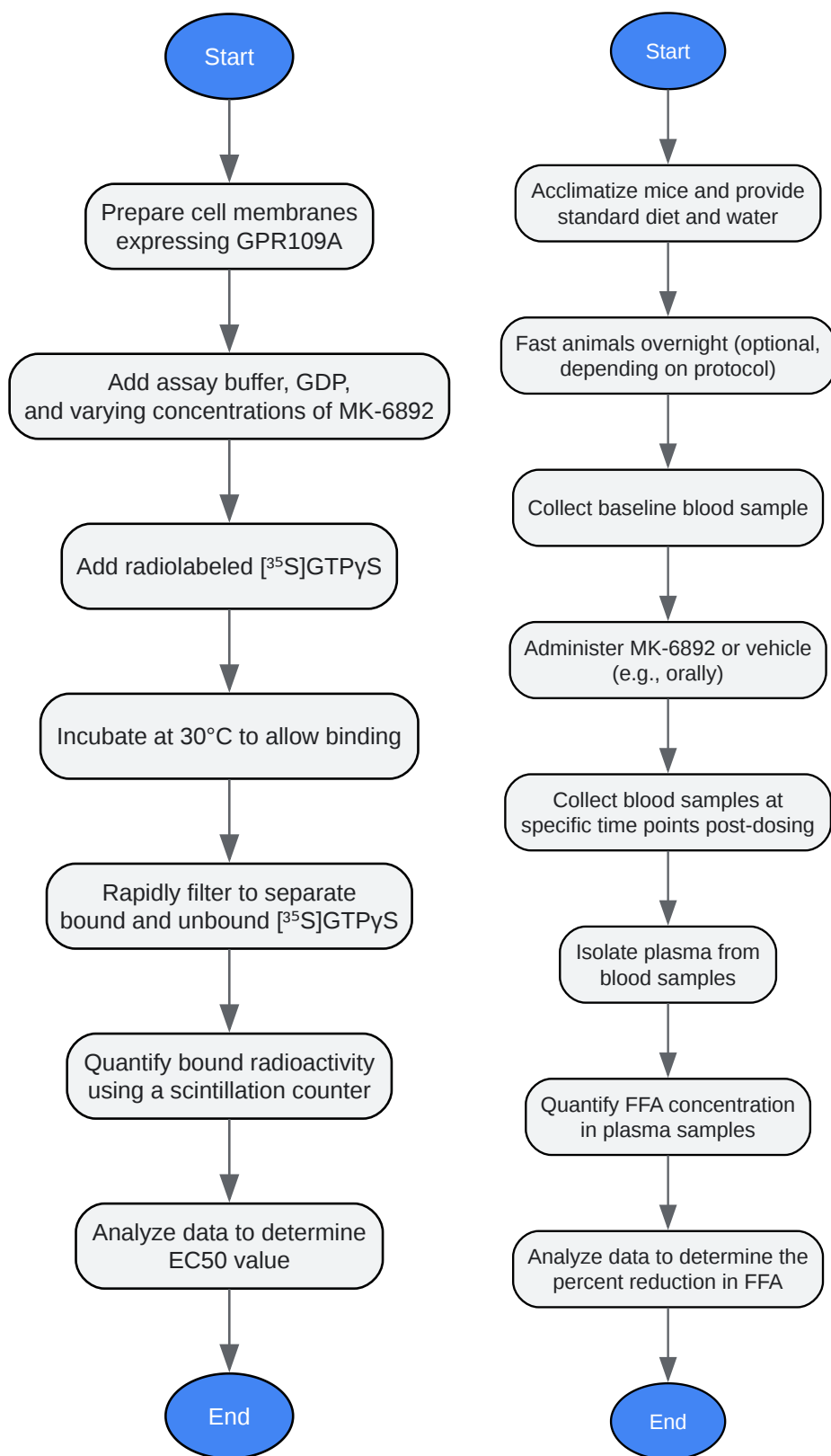
Signaling Pathways and Experimental Workflows

The therapeutic effects and side effects of GPR109A agonists are mediated through distinct downstream signaling cascades. Understanding these pathways is crucial for the rational design of novel therapeutics.

GPR109A Signaling Pathway

Activation of GPR109A by an agonist like **MK-6892** initiates two primary signaling pathways: a G α i-mediated pathway and a β -arrestin-mediated pathway.





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